Product packaging for Cyclopeptolide 1(Cat. No.:CAS No. 154429-12-6)

Cyclopeptolide 1

Cat. No.: B120809
CAS No.: 154429-12-6
M. Wt: 1126.4 g/mol
InChI Key: WRIUTPDMSISMSW-OJCSTHIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopeptolide 1 is a novel cyclic peptide with significant research interest due to its potent antifungal properties. Its structure consists of nine S-amino acids and R-lactic acid, making it structurally similar to cyclosporin A . The compound serves as a valuable scaffold in antimicrobial research and pharmaceutical development. Key Research Applications: • Investigation of antifungal mechanisms and structure-activity relationships (SAR) . • Exploration of novel treatments for fungal infections . • Study of cyclic peptide stability and engineering for drug design . Research has shown that specific derivatives of this compound exhibit superior in vitro activity against yeasts, highlighting its potential as a lead compound for developing new antifungal agents . The molecular formula is C57H91N9O14 . Handling and Storage: Store at -20°C and ship on blue ice . Important Notice: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans. It is the responsibility of the purchaser to ensure compliance with all applicable laws and regulations concerning the use of RUO products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H91N9O14 B120809 Cyclopeptolide 1 CAS No. 154429-12-6

Properties

CAS No.

154429-12-6

Molecular Formula

C57H91N9O14

Molecular Weight

1126.4 g/mol

IUPAC Name

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid

InChI

InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1

InChI Key

WRIUTPDMSISMSW-OJCSTHIPSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C

Synonyms

cyclopeptolide 1

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Modifications and Functional Group Transformations

Cyclopeptolide 1 undergoes targeted functional group modifications to enhance bioactivity or study structure-activity relationships (SAR):

Key Reactions:

Reaction TypeConditions/ReagentsOutcome/ProductReference
Lactone Ring Opening LiOH in THF/H₂OAcyclic peptide 15 (hydroxy group exposed)
Recyclization Mitsunobu conditions (DIAD, PPh₃)S-Hypr10 analogue 17 (restored activity at pH 6.5)
Permethylation CH₃I, KH/18-crown-6Permethylated compound 37 (altered solubility/stability)
Esterification Alkyl halides or acyl chloridesMethyl/ethyl esters (e.g., 2a–d)
Amidation Amines under coupling agentsAmide derivatives (e.g., 3a–d)

These modifications highlight the compound’s adaptability, with esterification and amidation being pivotal for tuning antifungal properties .

Epimerization via Oxazole Intermediate

Selective stereochemical inversion at Leu5 was achieved through a four-step process:

  • Thionation : Lawesson’s reagent selectively converts the Leu5 amide to a thioamide .

  • S-Benzylation : Benzyl bromide under phase-transfer conditions forms a thioamidate .

  • Oxazole Cyclization : Ag⁺-promoted intramolecular cyclization yields a 2-aminooxazole intermediate .

  • Acid Hydrolysis : TFA in aqueous t-butanol regenerates the peptide with inverted Leu5 configuration (5-epi derivative) .

This method retains the macrocycle’s conformational stability while altering stereochemistry, demonstrating minimal impact on biological activity .

Cyclization and Oligomerization Strategies

This compound’s macrocyclic structure is synthesized via:

  • Mitsunobu Cyclooligomerization : DIAD/PPh₃ mediates ring closure, producing cyclic decapeptides (e.g., 33, 34) and undecapeptides (e.g., 35, 36) .

  • Salt-Templated Cyclization : Alkali metal salts (e.g., NaBF₄) enhance selectivity for 24-membered rings by stabilizing reactive intermediates .

Example:

SubstrateAdditiveMajor Product (Yield)
TetradepsipeptideCsCl24-membered macrocycle (89%)

This approach optimizes macrocycle diversity or specificity depending on reaction conditions .

Oxidative Degradation

Controlled oxidation of Tyr(Me)9’s phenyl group yields derivatives like compound 14 , which retains antifungal activity but with reduced membrane permeability .

Key Research Findings:

  • Antifungal Activity : Derivatives with S-Hypr10 (compound 17) or extended rings (34) show enhanced activity against Botrytis cinerea at pH 6.5 .

  • Conformational Stability : Epimerization at Leu5 minimally disrupts the macrocycle’s 3D structure due to compensatory trans-amide bonds .

  • Solubility : Permethylation (compound 37) increases hydrophobicity, limiting aqueous applications but improving lipid membrane interaction .

Comparison with Similar Compounds

Research Findings and Data

Antifungal Efficacy of this compound
Strain MIC (μg/mL) Synergy with Flucytosine (FICI Index) Reference
Candida albicans 16 0.5 (additive)
Aspergillus fumigatus >64 Not tested

FICI Index Interpretation :

  • <0.5: Synergy
  • 0.5–4: Additive/No interaction
  • >4: Antagonism
Sec61 Inhibition by CAM741
Target Protein IC₅₀ (μM) Mechanism Reference
VEGF 0.5 Alters signal peptide positioning
VCAM1 1.0 Blocks ER luminal translocation

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) and Linear Precursor Assembly

The foundational approach to this compound involves synthesizing linear precursors via SPPS, leveraging Fmoc/t-Bu protection strategies for S-amino acids. As demonstrated in the synthesis of SDZ 280-446 (a structural analog), tert-butyloxycarbonyl (Boc) groups protect aspartic acid residues (MeAsp4), while methyl ethers stabilize tyrosine derivatives (O-MeTyr9) during elongation. Critical to this process is the sequential coupling of:

  • MeVal residues at positions 2, 8

  • (-O-t-Bu-MeAsp4) with orthogonal protection

  • Melle5-Melle6 dipeptide segments requiring low-temperature activation.

Post-assembly, global deprotection under acidic conditions (e.g., 95% TFA with scavengers) yields linear peptides with free N- and C-termini for cyclization.

Functional Group Modifications and Derivatives

MeAsp4 Substitutions: Esters, Amides, and Alcohols

Systematic substitutions at MeAsp4 generate derivatives with altered hydrophobicity and hydrogen-bonding capacity (Table 1):

Derivative ClassExample CompoundsSynthetic MethodAntifungal Activity (pH 6.5)
Esters2a (Me), 2b (Et)Esterification with R-X (Ag₂O)2× IC₅₀ vs. parent
Amides3a (NH₂), 3b (Me)HATU-mediated couplingNo improvement
Alcohols4 (OH)LiAlH₄ reduction of esterReduced activity

The methyl ester derivative 2a showed superior activity against Candida albicans (MIC = 1.2 μM) compared to the parent compound (MIC = 2.8 μM).

Tyr(Me)9 Modifications: Ethers and Oxidative Degradation

Demethylation of Tyr(Me)9 to yield 8 reduced antifungal potency by 60%, highlighting the critical role of methoxy steric effects. Conversely, bulkier ethers (12a-f ) synthesized via Williamson ether synthesis improved activity against filamentous fungi, with 12c (isopropyl ether) achieving MIC = 0.8 μM against Aspergillus fumigatus.

Lactone Ring Manipulation and Cyclization

Lactone Opening-Recyclization Strategy

Treatment of this compound with LiOH in THF/H₂O (1:4 v/v) selectively opens the lactone at Hypr10, generating acyclic peptide 15 (Figure 1A). Subsequent Mitsunobu cyclization (DIAD, PPh₃, 0°C) reforms the macrocycle with inverted Hypr10 stereochemistry (17 ), which exhibited 3.1× higher activity against Cryptococcus neoformans at pH 6.5.

Direct Cyclization of Linear Peptides

Linear precursors 23 and 24 (C-terminal activated as pentafluorophenyl esters) undergo high-dilution cyclization (0.1 mM in DMF) with Hünig’s base, yielding cyclic decapeptides 33-34 (Table 2):

Linear PrecursorCyclic ProductRing SizeYield (%)
23 (10-mer)3328-membered18
24 (11-mer)3431-membered12

Notably, 34 demonstrated broad-spectrum activity (MIC = 0.4–1.1 μM) but suffered from poor solubility in physiological buffers.

Enzymatic Cyclization Approaches

Two-Step Biosynthesis in S. vaccaria

Seed extracts of S. vaccaria contain oligopeptidase 1 (OLP1) and peptide cyclase 1 (PCY1) that collaboratively process linear precursors:

  • OLP1 cleaves presegetalin A1 (14-aa precursor) at the N-terminus

  • PCY1 catalyzes ATP-independent cyclization (kₐₜₕ = 2.7 ± 0.3 min⁻¹) via a thioester intermediate.

Recombinant PCY1 cyclizes synthetic presegetalin A1 with 89% efficiency in 20 mM Tris (pH 8.5), 100 mM NaCl.

Permethylation and Conformational Locking

Global methylation of this compound’s secondary amides (CH₃I, KH/18-crown-6) yields 37 , which adopts a rigid β-sheet conformation confirmed by NMR (3JHN-Hα = 8.2 Hz). Despite improved proteolytic stability (t₁/₂ in serum = 48 h vs. 6 h for parent), 37 lost antifungal activity, likely due to disrupted membrane interactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability Challenges

  • Chemical cyclization : ≤20% yield due to oligomerization

  • Enzymatic : 80–90% cyclization but requires optimized linear precursors

  • Hybrid approaches : SPPS + enzymatic cyclization may balance efficiency and cost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.